2-(2-Bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole
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Overview
Description
2-(2-Bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that features both imidazole and benzothiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of imidazole-2-thiones with o-bromobenzyl bromides using the Ullmann cascade coupling process . Another method involves a catalyst-free microwave-assisted procedure that synthesizes benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of microwave irradiation and catalyst-free conditions suggests potential for scalable and environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
2-(2-Bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent and radiosensitizer.
Materials Science: It is being explored for use in organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Biological Research: It has shown activity against Mycobacterium tuberculosis and other pathogens.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as pantothenate synthetase in Mycobacterium tuberculosis . The compound’s structure allows it to bind to these targets and disrupt their normal function, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazole: Known for its anticancer properties.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Studied for their antimycobacterial activity.
Uniqueness
2-(2-Bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its bromophenyl group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2S/c1-10-6-7-14-15(8-10)20-16-18-13(9-19(14)16)11-4-2-3-5-12(11)17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZWNNYBJPNNOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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